Diisopropyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

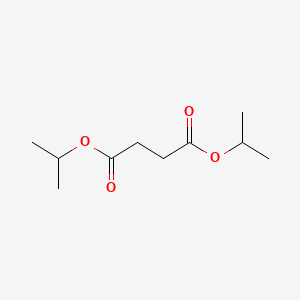

dipropan-2-yl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLYFEUBZLLLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044740 | |

| Record name | Dipropan-2-yl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

924-88-9 | |

| Record name | Diisopropyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropan-2-yl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99B062LA62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Diisopropyl Succinate (CAS 924-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of diisopropyl succinate (B1194679) (CAS 924-88-9). It is intended to be a valuable resource for professionals in research, and drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents logical and metabolic pathways through Graphviz diagrams. Diisopropyl succinate, a diester of succinic acid and isopropanol (B130326), finds applications as a solvent, in fragrance formulations, and notably as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) production. While direct biological signaling pathways for this compound are not extensively documented, its hydrolysis to succinate, a key intermediate in the citric acid (TCA) cycle, suggests potential involvement in cellular metabolism and related signaling cascades.

Physicochemical Data

The physicochemical properties of this compound are summarized below. It is important to note that minor variations in reported values exist across different sources, which may be attributed to different experimental conditions or purities of the samples tested.

Identification and Structure

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Succinic acid diisopropyl ester, dipropan-2-yl butanedioate | [2][3] |

| CAS Number | 924-88-9 | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| SMILES | CC(C)OC(=O)CCC(=O)OC(C)C | [2] |

| InChI | 1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 | [2] |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, fruity | [1] |

| Density | 0.99 - 1.004 g/cm³ at 25 °C | [4] |

| Boiling Point | 228 °C at 760 mmHg | [1] |

| Melting Point | Not clearly defined; listed as liquid at room temperature | [1] |

| Flash Point | 96.3 °C (Closed Cup) | [1] |

| Vapor Pressure | 0.0752 mmHg at 25 °C | [1] |

| Refractive Index | 1.417 - 1.428 at 20 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 1.985 (estimated) | [5] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of liquid esters like this compound are outlined below. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of succinic acid with isopropanol, using an acid catalyst.[2]

Materials:

-

Succinic acid

-

Isopropanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Dehydrating agent (e.g., anhydrous sodium sulfate)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine succinic acid, an excess of isopropanol, and a catalytic amount of concentrated sulfuric acid.[7]

-

Heat the mixture to reflux for several hours to drive the reaction towards completion.[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

-

Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the excess isopropanol and extraction solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude this compound by distillation to obtain the final product.[7]

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.[8][9]

Thiele Tube Method:

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed-end capillary tube into the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Heat the arm of the Thiele tube containing mineral oil gently.[9]

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.[9]

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.[10]

Procedure:

-

Accurately weigh a clean and dry pycnometer (specific gravity bottle).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.[11][12]

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach the temperature of the instrument (typically 20 °C), which is often controlled by a water bath.

-

Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Determination of Flash Point

The closed-cup method, such as with a Pensky-Martens apparatus, is a standard procedure to determine the flash point of combustible liquids.[13][14][15]

Procedure:

-

Place the sample of this compound into the test cup of the apparatus.

-

Close the lid and begin to heat the sample at a slow, constant rate while stirring.[13]

-

At regular temperature intervals, apply an ignition source (a small flame) into the vapor space above the liquid.[13]

-

The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.[13]

Logical and Metabolic Pathways

Synthesis of this compound

The synthesis of this compound is a straightforward acid-catalyzed esterification reaction.

Role in Ziegler-Natta Catalysis

This compound can act as an internal electron donor in Ziegler-Natta catalyst systems used for polypropylene production.[16][17][18] It modulates the catalyst's stereospecificity, leading to polymers with desired properties.

Potential Metabolic Fate and Role of Succinate

While there is limited direct research on the metabolic pathways of this compound, it is plausible that it undergoes hydrolysis in a biological system, catalyzed by esterases, to yield succinate and isopropanol.[2] Succinate is a central metabolite in the citric acid (TCA) cycle.[19]

Succinate itself is not just a metabolic intermediate but also a signaling molecule.[20][21] An accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions, which can influence inflammatory responses and has been implicated in cancer metabolism.[20] The potential for this compound to influence these pathways would depend on its absorption, distribution, and rate of hydrolysis to succinate in vivo.

Safety and Handling

This compound is generally considered to have low toxicity.[1] However, it can be irritating to the eyes, respiratory system, and skin.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[3] Some data suggests it may be harmful to aquatic life with long-lasting effects.[6][22]

Conclusion

This compound is a well-characterized diester with established industrial applications. This guide has provided a detailed summary of its physicochemical properties, along with standardized protocols for their determination. While its direct biological activity is an area requiring further investigation, its potential hydrolysis to succinate, a key metabolic and signaling molecule, opens avenues for research in drug development and cellular biology. The provided diagrams offer a clear visualization of its synthesis, its role in catalysis, and its potential metabolic significance, serving as a foundational resource for scientists and researchers.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 924-88-9 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 924-88-9 [thegoodscentscompany.com]

- 6. This compound | C10H18O4 | CID 70213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. csub.edu [csub.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sites.allegheny.edu [sites.allegheny.edu]

- 11. davjalandhar.com [davjalandhar.com]

- 12. athabascau.ca [athabascau.ca]

- 13. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 14. filab.fr [filab.fr]

- 15. almaaqal.edu.iq [almaaqal.edu.iq]

- 16. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 20. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of Diisopropyl succinate from succinic acid and isopropanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diisopropyl succinate (B1194679) from succinic acid and isopropanol (B130326). It details various synthetic methodologies, including conventional Fischer esterification, microwave-assisted synthesis, and the use of ionic liquid catalysts. The document offers detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes process diagrams to elucidate the experimental workflows.

Introduction

Diisopropyl succinate (DIPS), the di-ester of succinic acid and isopropanol, is a valuable chemical intermediate in various industrial applications.[1] Its utility spans from being a precursor in the synthesis of pigments and polymers to its use as a component in Ziegler-Natta catalysts for polypropylene (B1209903) production.[1] The synthesis of this compound is primarily achieved through the esterification of succinic acid with isopropanol.[1] This guide explores several effective methods for this conversion, providing detailed protocols and comparative data to assist researchers in selecting and optimizing the synthesis process for their specific needs.

Synthetic Methodologies

The esterification of succinic acid with isopropanol is an equilibrium-limited reaction. To achieve high yields of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol reactant and/or by removing the water formed during the reaction.

Conventional Fischer Esterification with Azeotropic Removal of Water

A widely employed method for the synthesis of this compound involves the use of a strong acid catalyst, such as sulfuric acid, and an azeotropic agent, like toluene, to continuously remove water from the reaction mixture.[2]

Reaction Scheme:

References

Diisopropyl Succinate: A Technical Overview of its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of diisopropyl succinate (B1194679), a key intermediate in various chemical syntheses. The following information has been compiled to serve as a quick reference for laboratory and development work.

Core Molecular Data

Diisopropyl succinate is a diester of succinic acid and isopropanol.[1] Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H18O4 | [1][2][3][4] |

| Molecular Weight | 202.25 g/mol | [1][2][4][5] |

| Alternate Molecular Weight | 202.2475 g/mol | [3] |

| IUPAC Name | dipropan-2-yl butanedioate | [2] |

| CAS Number | 924-88-9 | [1][2][3] |

Chemical Structure and Logical Representation

To illustrate the connectivity of atoms within the this compound molecule, a logical diagram is provided below. This representation outlines the core succinate backbone and the isopropyl ester groups.

Caption: Logical Structure of this compound

Note: The experimental protocols and signaling pathways requested are not applicable to the fundamental chemical data of a single molecule like this compound. The provided information focuses on the core requirements of its molecular weight and formula.

References

Spectroscopic Analysis of Diisopropyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for diisopropyl succinate (B1194679), a widely used chemical intermediate. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for diisopropyl succinate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.95 | septet | 2H | -O-CH (CH₃)₂ |

| ~2.55 | singlet | 4H | -CO-CH₂ -CH₂ -CO- |

| ~1.20 | doublet | 12H | -CH(CH₃ )₂ |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically referenced against Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O |

| ~67 | -O-C H(CH₃)₂ |

| ~29 | -CO-C H₂-C H₂-CO- |

| ~22 | -CH(C H₃)₂ |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically referenced against Tetramethylsilane (TMS) at 0 ppm.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2980 | C-H stretch (alkyl) |

| ~1735 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

Note: IR data is for the neat liquid sample.

Table 4: Mass Spectrometry Data (Electron Ionization)[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 202 | Low | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - C₃H₇]⁺ |

| 117 | High | [M - COOC₃H₇]⁺ |

| 101 | High | [C₄H₅O₃]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The mass spectrum of this compound is characterized by the molecular ion peak and several key fragment ions resulting from the cleavage of the ester groups.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.[1] For ¹³C NMR, a higher concentration (20–50 mg) may be beneficial.[1]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Mixing: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium (B1214612) signal of the CDCl₃ to stabilize the magnetic field.[1]

-

Shimming: The magnetic field homogeneity is optimized by either manual or automatic shimming procedures to improve spectral resolution.[1]

-

Tuning and Matching: The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the data. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of neat this compound.

Materials:

-

This compound

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Acetone (B3395972) or other suitable solvent for cleaning

Procedure (Neat Liquid on Salt Plates):

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a soft tissue, then allow them to dry completely.[2]

-

Sample Application: Place one to two drops of this compound onto the center of one salt plate using a pipette.[2]

-

Sandwiching: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[2]

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Background Scan: Acquire a background spectrum of the empty instrument (air).

-

Sample Scan: Acquire the spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a suitable solvent like acetone, and return them to a desiccator for storage.[2]

Procedure (Attenuated Total Reflectance - ATR):

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone).

-

Background Scan: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

-

Microsyringe (if using GC injection)

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane, if preparing a dilute sample for GC-MS)

Procedure (via Gas Chromatography Inlet):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program, injector temperature, and carrier gas flow rate to appropriate values for the analysis of a moderately volatile ester.

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.[3]

-

Set the desired mass range for scanning (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Data Acquisition: The sample is vaporized in the injector, separated on the GC column, and then introduced into the mass spectrometer's ion source.[4] The mass spectrometer records the mass spectra of the eluting components.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and examine its corresponding mass spectrum.

Procedure (via Direct Inlet/Insertion Probe):

-

Sample Application: Apply a small amount of liquid this compound to the tip of the direct insertion probe.

-

Introduction into MS: Insert the probe into the mass spectrometer's ion source through a vacuum lock.

-

Vaporization and Ionization: Gently heat the probe to volatilize the sample directly into the ion source, where it is bombarded with electrons (EI at 70 eV).[3]

-

Data Acquisition: The mass spectrometer scans the specified mass range and records the resulting mass spectrum.

-

Data Analysis: Analyze the obtained mass spectrum to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Solubility of Diisopropyl Succinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl succinate (B1194679) (DIPS) is a diester of succinic acid and isopropanol, finding applications as a solvent, a fragrance ingredient, and an intermediate in chemical synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in process design, formulation development, and purification protocols. This technical guide provides an overview of the known solubility characteristics of diisopropyl succinate and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments consistently indicate its high miscibility with a range of common organic solvents. It is generally described as a colorless, transparent liquid that is miscible with many organic solvents but insoluble in water[1][2].

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Qualitative Solubility |

| Ethanol | Alcohol | Miscible[2] |

| Methanol | Alcohol | Miscible (Expected) |

| Acetone | Ketone | Miscible[2] |

| Ethyl Acetate | Ester | Soluble (Expected) |

| Hexane | Alkane | Soluble (Expected) |

| Toluene | Aromatic Hydrocarbon | Soluble (Expected) |

| Diethyl Ether | Ether | Miscible[2] |

Note: "Miscible" implies solubility in all proportions. "Soluble (Expected)" is based on the principle of "like dissolves like," where the ester nature of this compound suggests good solubility in these common non-polar and polar aprotic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely used isothermal equilibrium method.

1. Materials and Apparatus

-

This compound: High purity grade (>99%)

-

Solvents: HPLC or analytical grade of the selected organic solvents (ethanol, methanol, acetone, ethyl acetate, hexane, toluene).

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials

-

Magnetic stirrers and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI).

-

Volumetric flasks and pipettes for standard preparation.

-

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved this compound is essential to ensure saturation.

-

Place the flasks in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated GC-MS or HPLC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is sparse, its qualitative miscibility suggests it is a versatile solvent and intermediate. The provided experimental protocol offers a robust framework for researchers and professionals in drug development to quantitatively determine its solubility, enabling precise control over manufacturing processes and formulation design. The application of standard analytical techniques like GC-MS or HPLC is essential for obtaining accurate and reliable solubility data.

References

Diisopropyl Succinate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the available safety and handling information for diisopropyl succinate (B1194679) (CAS No. 924-88-9). It is intended for professionals in research and development who may work with this substance. A critical review of publicly accessible data reveals significant gaps in the toxicological profile of diisopropyl succinate. While it is classified by the U.S. EPA's Safer Choice Program as a chemical expected to be of low concern based on a combination of experimental and modeled data, concrete experimental values for key toxicological endpoints are largely absent from public literature and safety data sheets[1]. This guide, therefore, summarizes the available data, highlights the informational gaps, and provides consensus recommendations for safe handling based on existing documentation.

Physical and Chemical Properties

A compilation of the physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₄ | [2][3] |

| Molecular Weight | 202.25 g/mol | [2][3] |

| Appearance | Colorless to almost colorless, clear liquid or solid | [2][4] |

| Density | 0.99 - 1.004 g/cm³ | [2][3] |

| Boiling Point | 228 °C | [2][4] |

| Melting Point | 263.0 °C (Note: This value from one source seems unusually high and may be an error) | [2] |

| Flash Point | 96.3 °C | [2] |

| Vapor Pressure | 12.2 Pa at 25°C | [2] |

| Water Solubility | Insoluble; 539.2 mg/L @ 25 °C (estimated) | [2][5] |

| Solubility in Organic Solvents | Miscible with various organic solvents | [2] |

| Refractive Index | 1.4170 to 1.4190 | [2] |

| logP (o/w) | 1.779 - 1.985 (estimated) | [5][6] |

Toxicological Data Summary

A thorough review of multiple Safety Data Sheets (SDS) and chemical databases indicates a significant lack of empirical toxicological data for this compound. The table below summarizes the status of key toxicological endpoints. The repeated "no data available" underscores the need for caution and the application of stringent safety protocols when handling this chemical.

| Toxicological Endpoint | Result | Source(s) |

| Acute Oral Toxicity (LD50) | No data available | [3][7][8] |

| Acute Dermal Toxicity (LD50) | No data available | [3][7][8] |

| Acute Inhalation Toxicity (LC50) | No data available | [3][7] |

| Skin Corrosion/Irritation | No data available; Listed as irritating to skin (R38) by one source. | [2][3][7][8] |

| Serious Eye Damage/Irritation | No data available; Listed as irritating to eyes (R36) by one source. | [2][3][7][8] |

| Respiratory or Skin Sensitization | No data available | [3][8] |

| Germ Cell Mutagenicity | No data available | [3][8] |

| Carcinogenicity | No data available; Not identified as a carcinogen by IARC, NTP, or OSHA. | [3][6][8] |

| Reproductive Toxicity | No data available | [3][8] |

| Specific Target Organ Toxicity (Single Exposure) | No data available; Listed as irritating to the respiratory system (R37) by one source. | [2][3][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [8] |

| Aspiration Hazard | No data available | [8] |

Hazard Classification and Environmental Fate

According to aggregated GHS information from multiple suppliers, this compound does not meet the criteria for hazard classification in most notifications[1][3]. However, a minority of notifications classify it as H412: Harmful to aquatic life with long-lasting effects[1][3][6]. The risk code R52/53 (Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment) has also been cited[2]. Ecotoxicity data for fish, daphnia, and algae are generally reported as "no data available"[3][6][9].

Safe Handling and Storage

Given the gaps in toxicological data, adherence to good industrial hygiene and safety practices is paramount.

4.1. Handling:

-

Handle in a well-ventilated place, preferably under a chemical fume hood[1][7][9].

-

Avoid contact with skin and eyes by wearing suitable protective clothing and equipment[1][9].

-

Avoid the formation of dust and aerosols[9].

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge[7][9].

-

Do not eat, drink, or smoke when using this product[7].

-

Wash hands thoroughly after handling[1].

4.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[1][7][9].

-

Keep away from incompatible materials such as strong oxidizing agents[6][8].

-

Store apart from foodstuff containers[9].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[9].

-

Skin Protection: Wear impervious, chemical-resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[9].

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge[9]. In case of dust or aerosol generation, a gas mask is recommended[1].

Emergency Procedures

6.1. First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][4][6][9].

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs or persists[1][4][6][9].

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor[1][2][4][6][9].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6][9].

6.2. Accidental Release Measures:

-

Ensure adequate ventilation and evacuate personnel to safe areas[1][9].

-

Remove all sources of ignition[9].

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[6][9].

-

Contain and clean up the spill using a suitable inert absorbent material. Collect and place in a suitable, closed container for disposal[1][7]. Use spark-proof tools and explosion-proof equipment during cleanup[9].

6.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray[1][4][9].

-

Specific Hazards: Combustible. Hazardous decomposition products like carbon monoxide and carbon dioxide can form in a fire[4][6].

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary[6][9].

Experimental Protocols and Workflows

As specific experimental safety studies for this compound are not publicly available, this section provides a generalized workflow for an in vitro skin irritation test, a common method for assessing the dermal safety of chemicals. This serves as an illustrative example of the type of study needed to fill the existing data gaps.

References

- 1. This compound | C10H18O4 | CID 70213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 924-88-9 [thegoodscentscompany.com]

- 6. Brief Profile - ECHA [echa.europa.eu]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 924-88-9 Name: this compound [xixisys.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Natural Occurrence and Sources of Succinate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, is a ubiquitous molecule found across all domains of life, from microorganisms to plants and animals. While succinate itself is abundant, the natural occurrence of its esterified forms is significantly more limited. The most prominent naturally occurring succinate ester is diethyl succinate, valued as a flavor and aroma component in fruits and fermented beverages. In scientific literature and industrial applications, "succinate esters" often refer to synthetic derivatives, such as dimethyl succinate or monomethyl succinate, which are widely used as cell-permeable prodrugs to study the metabolic and signaling effects of intracellular succinate. This guide provides a comprehensive overview of the natural sources of succinate and its esters, details the underlying biosynthetic and signaling pathways, presents quantitative data on their prevalence, and outlines the experimental protocols for their analysis.

Natural Occurrence and Sources

The primary sources of succinate in nature are endogenous metabolic pathways within organisms and microbial fermentation. The presence of succinate esters, however, is less widespread and typically results from secondary metabolic processes or fermentation.

Endogenous Succinate in Animals and Plants

In aerobic organisms, succinate is a critical intermediate of the TCA cycle, which occurs in the mitochondria.[1] This pathway is central to cellular respiration and energy production (ATP synthesis).[1] Under normal physiological conditions, succinate concentrations are tightly regulated, but can accumulate during metabolic stress, such as ischemia or intense exercise, where oxygen supply is limited.[2] Beyond the TCA cycle, succinate is also involved in the GABA shunt and the glyoxylate (B1226380) cycle in plants and microorganisms.[1] Succinic acid has been identified in various plants, including broccoli and rhubarb.[3]

Microbial Succinate Production

Microorganisms, particularly anaerobic bacteria, are prolific producers of succinate. The gut microbiota in mammals is a significant source, where bacteria like Bacteroides and Prevotella produce succinate as a fermentation byproduct of dietary fibers.[1][2] This microbial production contributes substantially to the succinate levels in the intestinal lumen.[4][5] In industrial biotechnology, various natural and genetically engineered microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and strains of Escherichia coli and Saccharomyces cerevisiae, are used for the large-scale fermentative production of succinic acid from renewable feedstocks.[6][7]

Succinate Esters in Foods and Beverages

The most well-documented naturally occurring succinate ester is diethyl succinate . It is recognized as a key flavor and aroma compound in several products:

-

Fruits: Found naturally in apples, grapes, and cocoa.

-

Fermented Beverages: It is a characteristic component of wine, contributing fruity and melon notes. Its concentration is notably influenced by malolactic fermentation, a secondary fermentation process carried out by lactic acid bacteria.[8] Diethyl succinate is also a flavor component in rice wine.

Other succinate esters are primarily used as food additives (E443) for their emulsifying and stabilizing properties in products like beverages, confectionery, and dairy items.[9]

Biosynthesis Pathways of Succinate

Succinate is synthesized through several core metabolic pathways. The esterification to form succinate esters is a subsequent reaction, often catalyzed by esterase enzymes during processes like fruit ripening or fermentation.

-

Tricarboxylic Acid (TCA) Cycle: Under aerobic conditions, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase. This step is coupled with substrate-level phosphorylation, generating GTP or ATP.[10]

-

Reductive TCA Branch: Under anaerobic conditions, some bacteria utilize a reverse TCA cycle. In this pathway, oxaloacetate is reduced to malate, then fumarate (B1241708), and finally to succinate by fumarate reductase. This process is a key route for succinate accumulation during fermentation.[1]

-

Glyoxylate Cycle: In plants, bacteria, and fungi, this cycle allows for the net conversion of acetyl-CoA into succinate, bypassing the decarboxylation steps of the TCA cycle. This is crucial for growth on two-carbon substrates like acetate.[1]

Succinate Signaling Pathways

Succinate has emerged as a crucial signaling molecule, acting both extracellularly and intracellularly to regulate cellular processes, particularly in inflammation and hypoxia. There is currently no evidence that naturally occurring succinate esters act as direct signaling molecules; rather, synthetic esters are used to deliver succinate into the cell, where it then exerts its signaling function.

Extracellular Signaling via SUCNR1 (GPR91)

When released from cells, succinate can act as a paracrine or endocrine signal by activating the G-protein coupled receptor, SUCNR1 (also known as GPR91).[10]

-

Activation: Elevated extracellular succinate binds to SUCNR1 on the surface of target cells (e.g., immune cells, kidney cells).

-

Downstream Cascade: This binding activates G-proteins (Gq/11 and Gi/o), leading to an increase in intracellular calcium ([Ca2+]) and a decrease in cyclic AMP (cAMP).

-

Physiological Effects: SUCNR1 activation is linked to blood pressure regulation, immune cell activation, and pro-inflammatory responses.[4][10]

Intracellular Signaling and HIF-1α Stabilization

Under hypoxic (low oxygen) conditions or when succinate dehydrogenase (SDH) is dysfunctional, intracellular succinate accumulates.[2][10] This accumulation acts as a metabolic signal:

-

Enzyme Inhibition: Succinate inhibits prolyl hydroxylase domain (PHD) enzymes.

-

HIF-1α Stabilization: PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. When PHDs are inhibited, HIF-1α is stabilized.

-

Gene Expression: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and inflammation.[10]

Quantitative Data

The concentration of succinate varies widely depending on the biological matrix and physiological state. Data for succinate esters is sparse, with most quantitative reports focusing on diethyl succinate in wine.

Table 1: Concentration of Succinate in Biological Samples (Human/Animal)

| Biological Matrix | Organism/Condition | Concentration Range | Reference(s) |

|---|---|---|---|

| Blood Plasma | Human (Normal) | 2–20 µM | [9] |

| Urine | Human (Normal) | 0 - 20.9 mcg/mg creatinine | [11] |

| Urine | Human (Diabetic Kidney Disease) | Significantly elevated vs. controls | [12] |

| Intestinal Lumen (Feces) | Human/Mouse (Normal) | 1–3 mM | [5] |

| Heart Tissue | Mouse/Human (Normal) | < 50 ng/mg wet weight | [13] |

| Ischemic Tissue | Animal Models | Can rise to mM range |[9] |

Table 2: Concentration of Succinate in Microbial Fermentation

| Microorganism | Substrate/Condition | Final Succinate Concentration | Reference(s) |

|---|---|---|---|

| Actinobacillus succinogenes | Mixed Sugars | 21.8–26.8 g/L | [14] |

| Actinobacillus succinogenes | Cheese Whey | ~16 g/L | [7] |

| Engineered E. coli | Glucose (Fed-batch) | 99.2 g/L | [6] |

| A. succinogenes | Fruit & Vegetable Waste | 27.03 g/L |[15] |

Table 3: Concentration of Diethyl Succinate in Wine

| Wine Type / Condition | Concentration Range (mg/L) | Odor Threshold (mg/L) | Reference(s) |

|---|---|---|---|

| Wine (Post-Malolactic Fermentation) | 0.49–2.63 mg/L | 1.2 | [8] |

| Wine (Alcoholic Fermentation only) | < 0.68 mg/L | 1.2 | [8] |

| Coinoculated Wines (Yeast + MLF Bacteria) | 1.14–2.63 mg/L | 1.2 |[8] |

Experimental Protocols

The analysis of succinate and its esters in complex biological matrices requires robust extraction and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

General Workflow for Quantification

Detailed Methodologies

1. Sample Preparation and Extraction:

-

Objective: To isolate succinate and its esters from the sample matrix and remove interfering substances like proteins and salts.

-

Protocol:

-

Samples (e.g., tissue, cell pellets, biofluids) should be flash-frozen in liquid nitrogen immediately after collection to quench metabolic activity.

-

For solid samples, homogenize in an ice-cold extraction solvent, typically 80% methanol (B129727) or an acetonitrile (B52724)/water mixture. An isotopically labeled internal standard (e.g., ¹³C₄-succinic acid) must be added at this stage for accurate quantification.[16]

-

Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cellular debris.

-

The resulting supernatant can be further purified using Solid-Phase Extraction (SPE). Anion exchange cartridges (e.g., Phenomenex STRATA™ XL-A) are effective for selectively retaining acidic compounds like succinate.[17]

-

Elute the analyte from the SPE cartridge and evaporate the solvent to dryness under a stream of nitrogen before reconstitution or derivatization.

-

2. Derivatization for GC-MS Analysis:

-

Objective: To increase the volatility and thermal stability of non-volatile analytes like succinic acid for analysis by gas chromatography.

-

Protocol:

-

The dried extract is derivatized to convert acidic protons into less polar functional groups.

-

A common method is trimethylsilylation . The sample is heated (e.g., 70°C for 3 hours) with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[18] Pyridine may be added as a solvent to aid the reaction, particularly for sugars if they are also being analyzed.[19][20]

-

The resulting trimethylsilyl (B98337) (TMS) esters of succinic acid are volatile and suitable for GC-MS analysis.

-

3. Analytical Quantification:

-

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is the preferred method for direct quantification without derivatization. It offers high sensitivity and specificity.

-

Chromatography: Reversed-phase (e.g., C18) or HILIC columns are used to separate succinate from other metabolites. A typical mobile phase consists of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[17]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

-

B. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: This method provides excellent chromatographic resolution for derivatized volatile compounds.

-

Chromatography: A capillary column (e.g., DB-5MS) is used to separate the derivatized analytes based on their boiling points and polarity. The oven temperature is programmed to ramp up over the course of the run.

-

Mass Spectrometry: Detection is achieved using either electron ionization (EI) or chemical ionization (CI). Quantification is performed in Selected Ion Monitoring (SIM) mode by monitoring characteristic ions of the derivatized succinate and the internal standard.[18]

-

References

- 1. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 3. mdpi.com [mdpi.com]

- 4. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fermentative Succinate Production: An Emerging Technology to Replace the Traditional Petrochemical Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Batch fermentation of succinic acid from cheese whey by Actinobacillus succinogenes under variant medium composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Different Techniques of Malolactic Fermentation Induction on Diacetyl Metabolism and Biosynthesis of Selected Aromatic Esters in Cool-Climate Grape Wines [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Succinate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Association of Succinate and Adenosine Nucleotide Metabolic Pathways with Diabetic Kidney Disease in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Succinic acid production by Actinobacillus succinogenes from batch fermentation of mixed sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Properties of succinate oxidation in tomato fruit mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. commons.und.edu [commons.und.edu]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diisopropyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diisopropyl succinate (B1194679), a versatile chemical compound with applications spanning from industrial manufacturing to potential roles in pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis protocols, and current applications, with a focus on data presentation and experimental methodologies.

Chemical Identity

IUPAC Name: dipropan-2-yl butanedioate[1][2]

Synonyms: A variety of synonyms are used to identify Diisopropyl succinate, reflecting its common usage in different industrial and academic contexts. These include:

-

DIPS[3]

Physicochemical Properties

This compound is a colorless, transparent liquid with a faint, fruity odor.[1] It is characterized by its miscibility with various organic solvents and insolubility in water.[1][4] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [2][3] |

| Molecular Weight | 202.25 g/mol | [2][3] |

| CAS Number | 924-88-9 | [2][3] |

| Density | 0.99 g/cm³ | [3][4] |

| Boiling Point | 228 °C at 760 mmHg | [3][4][5] |

| Melting Point | 263.0 °C | [3][4] |

| Flash Point | 96.3 °C | [4] |

| Vapor Pressure | 12.2 Pa at 25°C | [3][4] |

| Refractive Index | 1.4170 to 1.4190 | [3][4] |

| Water Solubility | Sparingly soluble | [1] |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, and ether | [1] |

| LogP | 2.2 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers requiring this compound for further studies or as an intermediate. Two common synthesis protocols are provided below.

Protocol 1: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient method for the synthesis of this compound using microwave irradiation.

Materials:

-

Butanedioic acid (1 mol)

-

Isopropanol (1.5-2 mol)

-

AMA 2:3 (332 g, 0.6 mol)

-

Dichloromethane

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

Mix butanedioic acid, isopropanol, and AMA 2:3 in a reaction glass tube equipped with a screw cap and a magnetic stirrer until a homogeneous wet mixture is formed.[3]

-

Place the reaction mixture in a microwave reactor (e.g., Anton Parr Monowave 300).[3]

-

Irradiate the mixture at 80 °C for 8 minutes or at 120 °C for 20 minutes.[3]

-

Upon completion, cool the mixture and dilute it with 41 mL of dichloromethane.[3]

-

Filter the mixture by gravity and wash the filtrate with dichloromethane.[3]

-

Sequentially wash the filtrate with saturated sodium carbonate solution and water.[3]

-

Separate the organic layer and dry it with anhydrous sodium sulfate.[3]

-

Filter the dried organic layer and concentrate it under reduced pressure to obtain this compound.[3]

Protocol 2: Conventional Esterification

This protocol details a conventional method for synthesizing this compound through esterification with azeotropic water removal.

Materials:

-

Succinic acid

-

Isopropanol

-

Catalyst (e.g., 98% sulfuric acid)[6]

-

Dehydrating agent (e.g., toluene)[6]

Procedure:

-

In an esterification kettle equipped with a separation column, condenser, and water trap, add succinic acid, isopropanol, catalyst, and a dehydrating agent.[6] The typical weight ratios are Succinic Acid:Isopropanol = 14-20:25-35, Succinic Acid:Catalyst = 14-20:0.21-0.61, and Succinic Acid:Dehydrating agent = 14-20:7.0-10.0.[6]

-

Heat the reaction mixture to a kettle temperature of 82-84 °C, with a condenser vapor phase temperature of 75-78 °C, and carry out the esterification under reflux.[6]

-

Continue the reaction until no more water is collected in the water trap.[6]

-

Increase the kettle temperature to 90-100 °C to recover the dehydrating agent and excess isopropanol.[6]

-

Process the resulting coarse ester through refining to obtain pure this compound.[6]

Caption: Workflow for the conventional synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate and solvent in various industrial and research applications.

4.1. Chemical Intermediate:

It is a crucial building block in the synthesis of a range of other organic compounds.[7] Notably, it is a key raw material in the production of high-performance diketo-pyrrolo-pyrrole (DPP) pigments, which are valued for their stability and vibrant colors in paints and plastics.[8]

4.2. Analytical Chemistry:

This compound is utilized as a stationary phase in gas chromatography (GC) for the separation and analysis of chemical compounds.[7] Its properties allow for reliable and precise identification of substances in a laboratory setting.

4.3. Potential in Drug Development:

While direct applications in drug formulations are not extensively documented, its role as a versatile intermediate in organic synthesis is relevant to the pharmaceutical industry for the production of complex molecules.[8] Furthermore, as a succinate ester, it represents a potential vehicle for delivering succinate into cells to study metabolic and signaling pathways, as elevated succinate levels have been linked to inflammatory responses and effects on cell viability.[8]

Caption: General workflow for purity assessment of this compound using Gas Chromatography.

Safety and Handling

This compound is generally considered to be of low concern based on experimental and modeled data.[2] However, it is irritating to the eyes, respiratory system, and skin.[4] It may also be harmful to aquatic organisms with long-term effects.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and eye protection.[4] It should be stored in a dry, well-ventilated area at room temperature.[3][4]

This guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed information on its properties and synthesis can aid in its application as a chemical intermediate and in the exploration of its potential in pharmaceutical sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H18O4 | CID 70213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 924-88-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 924-88-9 [thegoodscentscompany.com]

- 6. CN102101828A - this compound and intermittent preparation method thereof - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 924-88-9 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Diisopropyl Succinate as an Internal Electron Donor in Ziegler-Natta Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziegler-Natta catalysts are a cornerstone of polyolefin production, enabling the synthesis of stereoregular polymers like isotactic polypropylene (B1209903). The performance of these catalysts is significantly influenced by the choice of internal electron donors, which play a crucial role in enhancing catalyst activity, stereospecificity, and controlling the molecular properties of the resulting polymer. Diisopropyl succinate (B1194679) has emerged as a key non-phthalate internal donor, offering distinct advantages in tailoring the properties of polypropylene, particularly in achieving a broad molecular weight distribution (MWD).[1][2] This document provides detailed application notes and experimental protocols for the use of diisopropyl succinate as an internal electron donor in Ziegler-Natta catalysts for propylene (B89431) polymerization.

Application Notes

The use of this compound as an internal electron donor in MgCl₂-supported Ziegler-Natta catalysts typically results in polypropylene with a broader molecular weight distribution (Mw/Mn > 5) compared to catalysts using phthalate (B1215562) (Mw/Mn = 4-5) or 1,3-diether (Mw/Mn = 3-4) donors.[1][2] This characteristic is particularly advantageous for applications requiring high melt strength and good processability, such as in the production of pipes, sheets, and thermoformed articles.

The stereoselectivity of the catalyst system is significantly enhanced by the presence of this compound, leading to highly isotactic polypropylene. The effectiveness of the internal donor is often further modulated by the use of an external electron donor, typically an alkoxysilane compound, which can fine-tune the catalyst's performance in terms of activity, stereospecificity, and hydrogen response.[3] The interaction between the internal and external donors is a critical factor in determining the final polymer properties.

Quantitative Data Presentation

The following tables summarize the performance of Ziegler-Natta catalysts using this compound as an internal donor under various experimental conditions.

Table 1: Catalyst Composition and Performance with Diethyl-2,3-diisopropyl succinate as Internal Donor

| Catalyst | Internal Donor (ID) | External Donor (ED) | Ti content (wt%) | ID content (wt%) | Activity (kg PP/g cat·h) | Isotacticity Index (%) | MFI (g/10 min) |

| Catalyst S | Diethyl-2,3-diisopropyl succinate | Cyclohexyl(methyl)dimethoxysilane (C) | 3.2 | 12.5 | 35.2 | >98.7 | 4.1 |

| Catalyst S | Diethyl-2,3-diisopropyl succinate | Diethyl-2,3-diisopropyl succinate (I) | 3.2 | 12.5 | 28.9 | >98.7 | 4.6 |

Data synthesized from Ghasemi Hamedani N. et al., Polyolefins Journal, 2024.

Table 2: Comparison of Polymer Properties with Different Internal Donors

| Catalyst System | Internal Donor | External Donor | M w (×10⁵ g/mol ) | M w /M n (PDI) |

| TMC-1 | 2-isopropyl-2-isopentyl-1,3-dimethoxypropane | - | 10.1 | 3.9 |

| TMC-2 | di-n-butyl phthalate | - | 8.7 | 4.8 |

| TMC-3 | diethyl 2,3-diisobutyl succinate | - | 6.5 | 5.3 |

Data synthesized from Matsko, M. A. et al., Journal of Applied Polymer Science, 2025.[1]

Table 3: Effect of Novel External Donors on Catalyst Performance with Diethyl 2,3-diisopropylsuccinate Internal Donor

| External Donor | Activity (kg PP/g cat·h) | Isotacticity (%) | MFR (g/10 min) | M w (×10⁴ g/mol ) | M w /M n (PDI) | T m (°C) |

| ED1 | 25.3 | 98.2 | 15.2 | 25.1 | 5.1 | 165.2 |

| ED2 | 24.8 | 98.7 | 18.5 | 23.7 | 5.3 | 165.8 |

| ED3 (Commercial) | 26.1 | 97.6 | 10.8 | 28.3 | 4.9 | 166.1 |

ED1 and ED2 are novel cycloalkoxy silane (B1218182) compounds. ED3 is cyclohexyl methyl dimethoxysilane. Data synthesized from a study on novel external electron donors.[3]

Experimental Protocols

Protocol 1: Synthesis of MgCl₂-Supported Ziegler-Natta Catalyst with this compound Internal Donor

This protocol is based on the procedure described by Ghasemi Hamedani N. et al. (2024).[1]

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Titanium Tetrachloride (TiCl₄)

-

Diethyl-2,3-diisopropyl succinate (Internal Donor, ID)

-

Toluene (B28343) (anhydrous)

-

n-Heptane (anhydrous)

Procedure:

-

In a glovebox under a nitrogen atmosphere, add 10 g of anhydrous MgCl₂ to a 250 mL three-necked flask equipped with a mechanical stirrer and a condenser.

-

Add 100 mL of anhydrous toluene to the flask.

-

Heat the suspension to 80°C with stirring.

-

Add a solution of diethyl-2,3-diisopropyl succinate in toluene (Mg/ID molar ratio of 10) dropwise to the suspension over 30 minutes.

-

Increase the temperature to 110°C and stir for 1 hour.

-

Stop stirring and allow the solid to settle. Remove the supernatant by siphoning.

-

Add 90 mL of fresh TiCl₄ to the solid residue.

-

Heat the mixture to 110°C and stir for 30 minutes.

-

Stop stirring, allow the solid to settle, and siphon off the supernatant.

-

Wash the solid catalyst seven times with 100 mL portions of anhydrous n-heptane at 60°C.

-

Dry the final catalyst under a vacuum to obtain a free-flowing powder.

Protocol 2: Propylene Polymerization

This protocol outlines a typical slurry polymerization of propylene.

Materials:

-

Prepared Ziegler-Natta catalyst with this compound internal donor

-

Triethylaluminum (B1256330) (TEAL) as cocatalyst

-

External Electron Donor (e.g., cyclohexyl(methyl)dimethoxysilane)

-

Anhydrous n-Heptane (polymerization grade)

-

Propylene (polymerization grade)

-

Hydrogen (for molecular weight control)

Procedure:

-

Thoroughly purge a 1 L stainless steel Buchi reactor with dry nitrogen and then evacuate it. Repeat this cycle four times.

-

Introduce 400 mL of anhydrous n-heptane into the reactor.

-

Add the desired amount of triethylaluminum (TEAL) as a scavenger and cocatalyst.

-

Add the desired amount of the external electron donor.

-

Inject a suspension of the Ziegler-Natta catalyst in n-heptane into the reactor.

-

Introduce a calculated volume of hydrogen for molecular weight control.

-

Pressurize the reactor with propylene monomer to the desired pressure (e.g., 7 bar).

-

Maintain the polymerization temperature at a constant value (e.g., 70°C) for the desired reaction time (e.g., 1-2 hours) with continuous stirring.

-

Terminate the polymerization by venting the propylene and adding acidified ethanol (B145695).

-

Filter the polymer, wash it thoroughly with ethanol and water, and then dry it in a vacuum oven at 60°C to a constant weight.

Visualizations

Ziegler-Natta Catalyst Synthesis Workflow

Caption: Workflow for the synthesis of a MgCl₂-supported Ziegler-Natta catalyst.

Propylene Polymerization Experimental Workflow

Caption: Experimental workflow for propylene slurry polymerization.

Logical Relationship of Catalyst Components and Polymer Properties

Caption: Influence of catalyst components on final polymer properties.

References

Application Notes and Protocols for the Use of Diisopropyl Succinate in Polypropylene Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of diisopropyl succinate (B1194679) as an electron donor in Ziegler-Natta catalyzed polypropylene (B1209903) polymerization. The information is intended to guide researchers in synthesizing polypropylene with tailored properties.

Diisopropyl succinate is a key non-phthalate internal electron donor used in modern Ziegler-Natta catalysts for polypropylene production. Its primary role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity and desirable mechanical and thermal properties. Succinate-based donors are known to influence catalyst activity, hydrogen response, and the molecular weight distribution of the resulting polymer.

Mechanism of Action of Succinate Donors

In a MgCl₂-supported Ziegler-Natta catalyst, the titanium tetrachloride (TiCl₄) active species are distributed on the surface of the magnesium chloride support. This compound, when used as an internal donor, preferentially coordinates to the MgCl₂ surface. This coordination influences the electronic and steric environment of the adjacent titanium active sites. By selectively poisoning non-stereospecific active sites and stabilizing the stereospecific ones, the succinate donor ensures the propylene (B89431) monomer is inserted into the growing polymer chain with a specific orientation, leading to a highly isotactic polymer. The presence of an external donor can further enhance stereoregularity, in part by compensating for any internal donor that may leach from the catalyst during polymerization.

Caption: Mechanism of this compound in Ziegler-Natta catalysis.

Quantitative Data Summary

The use of this compound as an internal donor, often in conjunction with an external donor, significantly impacts catalyst performance and the final properties of the polypropylene. The following table summarizes typical data obtained when using a catalyst system containing diethyl-2,3-diisopropyl succinate as an internal donor.

| Catalyst System | Internal Donor | External Donor | Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Index (g/10 min) | Crystallinity (%) |

| Catalyst S | Diethyl-2,3-diisopropyl succinate | Alkoxysilane | 15.6 | >98.7 | 5.2 | 43.86 |

| Catalyst S | Diethyl-2,3-diisopropyl succinate | Diethyl-2,3-diisopropyl succinate | 11.1 | >98.7 | 6.0 | 48.12 |

| Catalyst D | 9,9-bis(methoxymethyl)-fluorene | Alkoxysilane | 20.1 | >98.8 | 4.8 | 45.21 |

Data adapted from a study comparing different donor systems. Note that "Catalyst S" refers to the succinate-containing catalyst.

Experimental Protocols

Preparation of MgCl₂-Supported Catalyst with this compound Internal Donor

This protocol describes the synthesis of a Ziegler-Natta catalyst using diethyl-2,3-diisopropyl succinate as the internal electron donor.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Magnesium chloride-ethanol adduct (MgCl₂·2.1(C₂H₅OH))

-

Diethyl-2,3-diisopropyl succinate (Internal Donor, ID)

-

Heptane (B126788) (or other suitable alkane solvent)

Procedure:

-

Under a nitrogen atmosphere, charge a 1-liter stainless steel reactor with 145 mL of TiCl₄ at 0°C.

-

Slowly add 6 g of the MgCl₂·2.1(C₂H₅OH) adduct to the reactor.

-

Increase the temperature to 40°C.

-

Add the diethyl-2,3-diisopropyl succinate internal donor at a Mg/ID molar ratio of 10.

-

Heat the mixture to 110°C and stir for 1 hour.

-

Stop stirring and allow the solid to settle. Remove the supernatant by siphoning.

-

Add 90 mL of fresh TiCl₄ to the reactor and heat at 110°C for 30 minutes.

-

Repeat the settling and siphoning process.

-

Wash the resulting solid catalyst multiple times with heptane at 40°C until free TiCl₄ is no longer detected in the washings.

-

Dry the final catalyst under vacuum.

Protocol for Propylene Polymerization

This protocol outlines the slurry polymerization of propylene using the prepared succinate-based catalyst.

Materials:

-

Prepared Ziegler-Natta catalyst with succinate internal donor

-

n-Heptane (polymerization medium)

-

Triethylaluminum (TEAl) (co-catalyst)

-

External electron donor (e.g., an alkoxysilane or this compound)

-

Propylene monomer

-

Hydrogen (for molecular weight control)

Procedure:

-

Thoroughly purge a 1-liter stainless steel Buchi reactor with nitrogen and evacuate it four times.

-

Introduce 400 mL of n-heptane into the reactor.

-

Add the desired amount of TEAl co-catalyst, the prepared solid catalyst, and the external donor in that order.

-

Pre-polymerization Step: Introduce a calculated volume of hydrogen and propylene monomer into the reactor. Maintain a total pressure of 2 bar for 20 minutes with stirring.

-

Main Polymerization: Increase the reactor temperature to the desired polymerization temperature (e.g., 70°C) and feed propylene to maintain a constant pressure (e.g., 7 bar) for the desired polymerization time (e.g., 1-2 hours).

-

Terminate the polymerization by venting the propylene and adding acidified ethanol (B145695).

-

Filter the resulting polymer, wash with ethanol and n-heptane, and dry in a vacuum oven at 60°C.

Experimental Workflow Visualization